2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE
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Overview
Description
2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a piperazine ring, an acetyl group, a naphthalene moiety, and a hydroxypropyl group, making it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The acetylation of piperazine is achieved using acetic anhydride under mild conditions. The resulting acetylpiperazine is then reacted with a naphthalene derivative, which is prepared through a Friedel-Crafts acylation reaction. The final step involves the coupling of the hydroxypropyl group to the naphthalene moiety using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates to introduce different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Introduction of various functional groups on the piperazine ring.
Scientific Research Applications
2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(4-ACETYLPIPERAZIN-1-YL)-5-(3-NITROBENZYLAMINO)-7-(TRIFLUOROMETHYL)QUINOLINE: Another potent kinase inhibitor with a similar piperazine and acetyl structure.
4-(4-ACETYLPIPERAZIN-1-YL)PHENOXYMETHYL-1,5-DIMETHYL-1H-PYRAZOL-4-YL: A compound with similar structural features and biological activity.
Uniqueness
2-(4-ACETYLPIPERAZIN-1-YL)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]-2-OXOACETAMIDE is unique due to its combination of a hydroxypropyl group and a naphthalene moiety, which may confer distinct biological properties and enhance its binding affinity to specific molecular targets.
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-15(25)23-11-13-24(14-12-23)21(28)20(27)22-10-9-19(26)18-8-4-6-16-5-2-3-7-17(16)18/h2-8,19,26H,9-14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTLXXUUEBLRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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